
Vanadium monocarbide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium monocarbide is a useful research compound. Its molecular formula is CV and its molecular weight is 62.952 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Binding and Energy Band Structure : A study by Mokhracheva, Tskhai, and Geld (1977) investigated the band structure of vanadium monocarbide using the tight-binding method. This research provides insights into the electronic structure and chemical binding of VC, which are crucial for its applications in materials science (Mokhracheva, Tskhai, & Geld, 1977).
Application in Energy Storage : Research by Bak et al. (2017) explored the use of vanadium carbide MXene as an anode material for sodium-ion batteries. The study highlighted the reversible charge storage capability and good cycling stability of vanadium carbide, demonstrating its potential in energy storage technologies (Bak et al., 2017).
Phase Equilibria in the V-C System : Lipatnikov (2005) reviewed experimental and theoretical investigations on phase equilibria and synthesis of new compounds in the vanadium–carbon system, including this compound. This work provides a comprehensive understanding of the thermodynamic characteristics and crystal structures in the V-C system, which is important for the development of VC-based materials (Lipatnikov, 2005).
Biological Applications and Toxicology : Ścibior, Llopis, Holder, and Altamirano-Lozano (2016) discussed the dual nature of vanadium, highlighting its biological essentiality and toxicological potential. This research sheds light on the pharmacological and toxicological aspects of vanadium compounds, which can include this compound (Ścibior, Llopis, Holder, & Altamirano-Lozano, 2016).
Industrial Processing and Applications : Moskalyk and Alfantazi (2003) provided a review on the processing of vanadium, discussing its use in alloys and various industrial applications. This review includes insights into the role of vanadium and its compounds, like VC, in enhancing the properties of different materials (Moskalyk & Alfantazi, 2003).
Propriétés
IUPAC Name |
methanidylidynevanadium(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C.V/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLANVVMKMCTKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[V+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CV |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.952 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
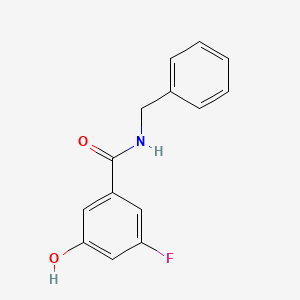

![(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B8033603.png)
![[N-[(1R,2R)-2-(Amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-ruthenium](/img/structure/B8033616.png)
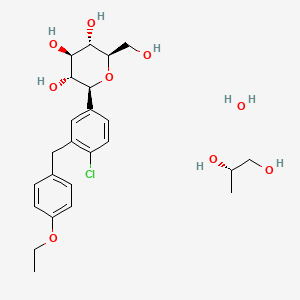
![Zinc, bis[(2S)-2-(hydroxy-kappaO)propanoato-kappaO]-, (T-4)-](/img/structure/B8033649.png)

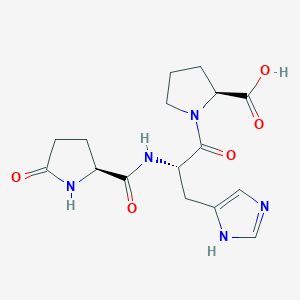

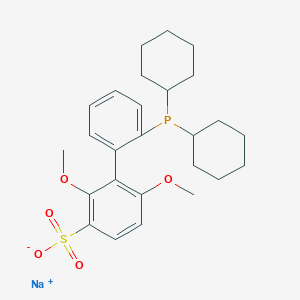
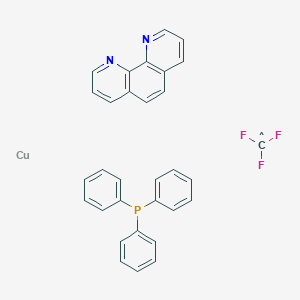
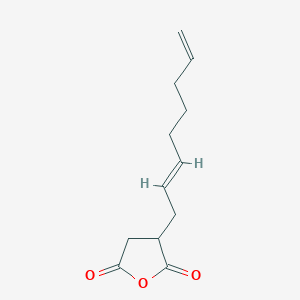
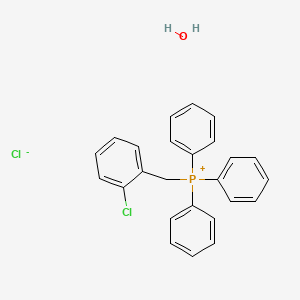
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B8033696.png)
